molecular formula C13H12F3N3O2 B2474010 4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-72-7

4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2474010
CAS RN: 338975-72-7
M. Wt: 299.253
InChI Key: HFLSUEQEIUOWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with two nitrogen atoms and a ketone group. They are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound and its derivatives have been synthesized and characterized using various techniques, including elemental analysis, UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography (Hayvalı, Unver, & Svoboda, 2010).
  • Crystal Structure Analyses : Studies on tautomeric equilibria and crystal structure analyses have been conducted, providing valuable information about the molecular and crystal structure of these compounds (Hayvalı, Unver, & Svoboda, 2010).

Medicinal Chemistry and Biological Applications

  • Antiproliferative Activities : Derivatives of this compound have been synthesized and shown to exhibit antiproliferative activities against melanoma and hematopoietic cell lines. These compounds have been identified as potential antiproliferative agents and Raf kinase inhibitors (Kim et al., 2011).
  • Cytotoxicity Studies : Some derivatives have been synthesized and screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential in cancer research (Hassan, Hafez, & Osman, 2014).

Chemical Properties and Reactions

  • Hydrogen-Bonded Structures : Investigations have been conducted into the formation of hydrogen-bonded chains and aggregates in related compounds, enhancing the understanding of their chemical behavior and potential for forming complex structures (Abonía et al., 2007).
  • Protecting Group in Synthesis : The 4-methoxybenzyl function, closely related to the 4-{[(4-methoxybenzyl)amino]methylene} group, has been utilized as a versatile protecting group in the synthesis of N-unsubstituted pyrazolones, indicating its utility in synthetic organic chemistry (Eller & Holzer, 2004).

Computational Studies

  • Molecular Dynamics Simulations : Computational studies, including density functional theory (DFT) calculations and molecular dynamics simulations, have been applied to Schiff bases containing pyrazole rings, closely related to the compound . These studies provide insights into their reactive properties and potential biological activities (Pillai et al., 2019).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For example, some pyrazolones act by inhibiting the enzyme cyclooxygenase, thereby reducing the production of prostaglandins and providing anti-inflammatory effects .

Future Directions

The study of pyrazolone derivatives is a vibrant field due to their diverse biological activities. Future research could focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .

properties

IUPAC Name

4-[(4-methoxyphenyl)methyliminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-21-9-4-2-8(3-5-9)6-17-7-10-11(13(14,15)16)18-19-12(10)20/h2-5,7H,6H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIYSCSSESZZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=CC2=C(NNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

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